N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridinone core substituted with an ethyl group at the 1-position and a thiophen-2-yl acetamide moiety at the 6-position. The thiophene substituent enhances lipophilicity and may influence binding affinity to sulfur-containing biomolecules or receptors .
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-19-8-5-13-6-9-20(17(22)16(13)19)10-7-18-15(21)12-14-4-3-11-23-14/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBAVDSCJYHCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyridine core, followed by the introduction of the ethyl group and the thiophene ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules synthesized in the literature. Key comparisons include:
Pyrrolo[3,4-c]pyridine Derivatives (e.g., Compounds 1a–e)
- Structural Differences: The target compound features a pyrrolo[2,3-c]pyridinone core, whereas analogs like 2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide (1a) () have a pyrrolo[3,4-c]pyridine backbone with additional sulfur bridges (epithio groups) and aryl substituents.
- Synthetic Routes : The target compound’s synthesis likely involves alkylation or condensation steps similar to those in and , where thioacetamide reacts with maleimides under reflux or with sodium methoxide catalysis . However, the absence of sulfur bridges in the target compound suggests milder reaction conditions compared to the epithio-containing analogs.
Thiophene-Containing Acetamides
- Thiophen-2-yl vs. Aryl Substitutents : Unlike aryl-substituted acetamides (e.g., N-phenylacetamide in ), the thiophen-2-yl group in the target compound may confer distinct electronic properties due to sulfur’s electronegativity and aromaticity. Thiophene derivatives are often prioritized for CNS-targeting drugs due to enhanced blood-brain barrier permeability .
- Synthetic Flexibility : The alkylation of thioacetamide with chloroacetamides (as in ) could be adapted to introduce the thiophen-2-yl moiety, though specific protocols for the target compound remain undocumented in the provided evidence .
Polycyclic Amine Derivatives ()
- Functional Group Variation: Compounds such as (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () share the thiophen-2-ethylamine motif but lack the pyrrolopyridinone core. These molecules highlight the versatility of thiophene-ethyl linkages in modulating pharmacokinetic profiles .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Limitations
- Synthetic Challenges: The target compound’s pyrrolo[2,3-c]pyridinone core may require regioselective synthesis to avoid isomerization, a common issue in pyrrolopyridine chemistry .
- Further studies on kinase binding assays or cytotoxicity profiles are warranted.
- Structural Advantages : The thiophen-2-yl acetamide group may improve metabolic stability compared to phenyl analogs, as sulfur-containing groups often resist oxidative degradation .
Biological Activity
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 377.4 g/mol. The compound features a pyrrolopyridine core linked to a thiophene moiety, which is known to confer various biological properties.
Research indicates that compounds similar to this compound often exhibit anti-cancer properties through several mechanisms:
- Induction of Apoptosis : Studies have shown that related analogs can induce apoptosis in cancer cell lines by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins such as p53 and Bcl-2 .
- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at various phases (e.g., S-phase), which contributes to their cytotoxic effects against tumor cells .
- Inhibition of Key Enzymes : Compounds with similar structures have demonstrated inhibitory activity against enzymes such as phosphodiesterases and ureases, which are involved in cancer progression and other pathological processes .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anti-Cancer Activity
In a study examining the anti-cancer properties of synthetic analogs of pyrrolopyridine derivatives, it was found that several compounds exhibited selective cytotoxicity against prostate cancer cell lines (PC3). The most potent analogs induced apoptosis and caused significant cell cycle arrest at the S-phase, highlighting their potential as therapeutic agents in cancer treatment .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of pyrrolopyridine derivatives. The results indicated that these compounds could effectively inhibit urease activity, suggesting their usefulness in treating conditions associated with elevated urease levels, such as certain types of cancers and infections .
Q & A
Q. How can in silico tools predict metabolic liabilities early in development?
- Methodology : Use ADMET Predictor™ or SwissADME to forecast cytochrome P450 metabolism (e.g., oxidation of the thiophene ring). Molecular docking (AutoDock Vina) screens for hERG channel binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
